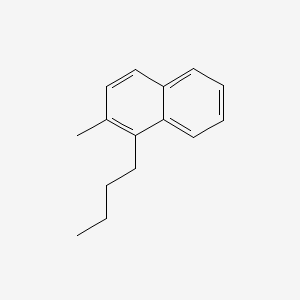

1-Butyl-2-methylnaphthalene

Description

Contextualizing Alkylnaphthalenes within Polycyclic Aromatic Hydrocarbon Research

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds characterized by the presence of two or more fused aromatic rings. Naphthalene (B1677914), with its two-ring structure, is the simplest PAH. Alkylnaphthalenes, which are naphthalene molecules substituted with one or more alkyl groups, are a prominent subgroup of PAHs.

Furthermore, the behavior of alkylnaphthalenes in various environmental scenarios, such as waterflooding in oil reservoirs, is a subject of geochemical research. Studies have shown that while some lower molecular weight aromatics may be depleted, alkylnaphthalenes with more or larger alkyl substituents can exhibit stronger resistance to biodegradation and water washing. tandfonline.comscispace.com This persistence highlights their importance in environmental science.

Significance of Naphthalene Derivatives in Contemporary Chemical Science

The naphthalene core is a versatile scaffold in chemistry, leading to a vast number of derivatives with diverse applications. ontosight.ai Historically, naphthalene's primary industrial use has been as a precursor for the synthesis of phthalic anhydride, which is a key component in the production of polymers, resins, and dyes.

Beyond bulk chemical production, naphthalene derivatives are crucial in materials science and medicinal chemistry. The introduction of various functional groups onto the naphthalene ring system allows for the fine-tuning of electronic and steric properties, leading to the development of specialized materials. For example, substituted naphthalenes are used as nonvolatile liquids in inks.

In the pharmaceutical industry, the naphthalene structure is considered a "privileged scaffold" due to its ability to interact with biological receptors. This has led to the development of numerous drugs containing the naphthalene moiety.

Structure

2D Structure

3D Structure

Properties

CAS No. |

39036-72-1 |

|---|---|

Molecular Formula |

C15H18 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

1-butyl-2-methylnaphthalene |

InChI |

InChI=1S/C15H18/c1-3-4-8-14-12(2)10-11-13-7-5-6-9-15(13)14/h5-7,9-11H,3-4,8H2,1-2H3 |

InChI Key |

RJFYXVFTHRILQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=CC2=CC=CC=C21)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Butyl 2 Methylnaphthalene

Electrophilic Aromatic Substitution Dynamics

Detailed experimental research specifically outlining the electrophilic aromatic substitution (EAS) dynamics for 1-butyl-2-methylnaphthalene is not extensively available in the public domain. However, the reactivity of this molecule can be predicted based on the established principles of electrophilic substitution on substituted naphthalene (B1677914) systems.

The naphthalene ring system is inherently more reactive towards electrophiles than benzene. Substitution on the naphthalene nucleus is directed by both electronic and steric factors, with the α-positions (1, 4, 5, and 8) being generally more reactive than the β-positions (2, 3, 6, and 7) due to the greater stabilization of the corresponding carbocation intermediates. pearson.compearson.com

In this compound, the substituted ring is activated by two electron-donating alkyl groups, the n-butyl group at the C1 position and the methyl group at the C2 position. Both groups are ortho-, para-directing activators. The combined electronic effect of these two groups significantly enhances the nucleophilicity of the substituted ring compared to the unsubstituted ring.

Given the positions of the butyl and methyl groups, the potential sites for electrophilic attack on the activated ring are C3, C4, and C8.

C4-position: This position is para to the 1-butyl group and meta to the 2-methyl group. It is an α-position and is sterically accessible.

C3-position: This position is ortho to both the 1-butyl and 2-methyl groups. While electronically activated, it is likely to be sterically hindered.

C8-position: This is a peri-position, ortho to the 1-butyl group. Significant steric hindrance from the C1-butyl group would likely disfavor attack at this position.

Therefore, electrophilic substitution on this compound is most likely to occur at the C4-position , driven by the strong activating and para-directing effect of the C1-butyl group and the relative steric accessibility of this position. The unsubstituted ring would be significantly less reactive.

Typical electrophilic substitution reactions and their predicted major products for this compound are summarized in the table below. It is important to note that these are predicted outcomes based on general principles, and experimental verification is required.

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Butyl-4-nitro-2-methylnaphthalene |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-1-butyl-2-methylnaphthalene |

| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-butyl-2-methylnaphthalene |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 4-Alkyl-1-butyl-2-methylnaphthalene |

Hydrogenation Pathways and Catalytic Hydroconversion

Scientific literature containing specific studies on the hydrogenation pathways and catalytic hydroconversion of this compound is limited. To understand its behavior, we can extrapolate from studies on related molecules such as methylnaphthalenes and butylnaphthalenes.

The hydrogenation of alkylnaphthalenes is a key industrial process, particularly in the upgrading of heavy oil fractions and the production of high-density fuels. The reaction typically proceeds in a stepwise manner, first hydrogenating one ring to form an alkyl-tetralin intermediate, followed by the hydrogenation of the second ring to yield an alkyl-decalin.

For this compound, the hydrogenation would likely initiate on the unsubstituted ring, which is less sterically hindered. This would lead to the formation of 1-butyl-2-methyl-5,6,7,8-tetrahydronaphthalene. Subsequent hydrogenation of the substituted ring would then produce the fully saturated 1-butyl-2-methyldecahydronaphthalene. The stereochemistry of the resulting decalin (cis or trans isomers) would be dependent on the catalyst and reaction conditions used.

Various catalysts are employed for the hydroconversion of PAHs, including noble metals (Pt, Pd) and transition metal sulfides (NiMoS, CoMoS) on acidic supports like alumina (B75360) or silica-alumina. The choice of catalyst influences the reaction pathway and product distribution. For deep hydrogenation to decalins, catalysts with high hydrogenation activity are required.

Oxidation Reactions and Product Derivatization

There is a lack of specific research detailing the oxidation reactions and subsequent product derivatization of this compound. Inferences can be drawn from the oxidation behavior of other alkylated naphthalenes.

Oxidation of alkylnaphthalenes can occur at the aromatic ring or at the alkyl side chains, depending on the oxidant and reaction conditions.

Ring Oxidation: Strong oxidizing agents like chromic acid or potassium permanganate (B83412) can lead to the cleavage of the aromatic ring system. For this compound, the unsubstituted ring would likely be more susceptible to initial attack, potentially leading to phthalic acid derivatives after cleavage.

Side-Chain Oxidation: Selective oxidation of the alkyl side chains can also be achieved. The benzylic protons of the butyl group (at the carbon attached to the ring) and the methyl group are susceptible to oxidation. This could lead to the formation of corresponding alcohols, ketones, or carboxylic acids. For instance, selective oxidation might yield 2-methyl-1-naphthoic acid (from oxidation of the butyl group) or 1-butyl-2-naphthoic acid (from oxidation of the methyl group).

The resulting oxidized products, such as carboxylic acids, could be further derivatized to form esters, amides, or other functionalized molecules, opening pathways to new chemical entities.

Side-Chain Modifications and Functionalization

Specific studies on the side-chain modifications and functionalization of this compound are not readily found in the scientific literature. However, standard organic chemistry reactions applicable to alkylarenes can be considered.

The benzylic positions of both the butyl and methyl groups are the most reactive sites for side-chain functionalization.

Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS) under UV irradiation, would be expected to selectively introduce a halogen atom at the benzylic carbon of the butyl group and on the methyl group. This would yield 1-(1-halo)butyl-2-methylnaphthalene and 1-butyl-2-(halomethyl)naphthalene, respectively.

Further Reactions: These halogenated intermediates are versatile precursors for further functionalization. They can undergo nucleophilic substitution reactions to introduce a variety of functional groups, such as hydroxyl (-OH), cyano (-CN), or amino (-NH₂) groups, at the side-chain positions.

Reaction Kinetics and Thermodynamic Considerations

Quantitative kinetic and thermodynamic data for the reactions of this compound are not available in published literature. To perform a rigorous analysis of reaction kinetics and thermodynamics, experimental studies would be necessary to determine rate constants, activation energies, and equilibrium constants for specific reactions.

In general, the presence of two activating alkyl groups on the naphthalene ring would be expected to increase the rates of electrophilic aromatic substitution reactions compared to unsubstituted naphthalene. However, steric hindrance from the adjacent butyl and methyl groups could also play a significant role in influencing the reaction rates at different positions.

For hydrogenation reactions, the thermodynamics would favor the formation of the fully saturated decalin product under typical hydroprocessing conditions (high pressure and temperature). The kinetics of the stepwise hydrogenation would depend on the catalyst, temperature, and hydrogen pressure.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for distinguishing between isomers, as it provides detailed information about the chemical environment of each nucleus, primarily ¹H (proton) and ¹³C (carbon-13).

For 1-Butyl-2-methylnaphthalene, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the protons of the butyl and methyl groups. The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets corresponding to the six protons on the naphthalene (B1677914) ring. The precise chemical shifts and coupling constants of these protons are highly sensitive to their positions relative to the alkyl substituents, allowing for differentiation from other butylmethylnaphthalene isomers. The butyl group would produce signals in the aliphatic region (typically δ 0.9-3.0 ppm), including a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene (B1212753) groups, and a downfield triplet for the methylene group directly attached to the naphthalene ring (~2.8-3.0 ppm) due to the deshielding effect of the aromatic system. The methyl group at the C2 position would appear as a distinct singlet at around δ 2.5 ppm.

The ¹³C NMR spectrum provides complementary information. It would show 15 distinct signals, one for each carbon atom in the molecule (10 for the naphthalene core, 4 for the butyl group, and 1 for the methyl group), assuming no accidental overlap. The chemical shifts of the aromatic carbons would confirm the 1,2-substitution pattern.

Two-dimensional (2D) NMR techniques are crucial for unambiguous assignment and isomeric differentiation:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to trace the connectivity within the butyl group and to identify which aromatic protons are adjacent to each other, helping to piece together the substitution pattern on the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, a key NOESY correlation would be observed between the protons of the C2-methyl group and the protons of the C1-butyl group's first methylene unit, as well as with the aromatic proton at the C3 position. This spatial proximity information is definitive proof of the 1-butyl-2-methyl substitution pattern, distinguishing it from, for example, 1-butyl-7-methylnaphthalene where such an interaction would be absent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene Ring | 7.2 - 8.0 | Multiplets |

| CH₃ (on ring) | ~2.5 | Singlet |

| -CH₂- (α to ring) | ~2.9 | Triplet |

| -CH₂- (β to ring) | ~1.7 | Multiplet |

| -CH₂- (γ to ring) | ~1.4 | Multiplet |

| -CH₃ (butyl) | ~0.9 | Triplet |

Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for analyzing complex mixtures containing alkylated naphthalenes. nih.gov In GC-MS, the mixture is first separated by the gas chromatograph based on the components' boiling points and polarities, with isomers like this compound having distinct retention times. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 198, corresponding to its molecular weight (C₁₅H₁₈). The fragmentation pattern is highly informative for structural elucidation. Key fragmentation pathways for alkylnaphthalenes involve cleavage of the alkyl chains. For this compound, characteristic fragments would include:

Benzylic cleavage: The most favorable fragmentation is the cleavage of the bond beta to the aromatic ring, leading to the loss of a propyl radical (•C₃H₇). This results in a highly stable, resonance-stabilized ion at m/z 155 , which is often the base peak in the spectrum.

Loss of a methyl radical: Cleavage of the methyl group would result in a fragment at m/z 183.

McLafferty rearrangement: If the alkyl chain is long enough (like a butyl group), a rearrangement can occur, leading to the elimination of a neutral alkene (butene, C₄H₈) and the formation of a radical cation at m/z 142 (methylnaphthalene radical cation). nist.gov

The unique fragmentation pattern and relative intensities of these key ions, combined with the GC retention time, allow for the confident identification of this compound in complex matrices like crude oil or environmental samples. wiley.com

Table 2: Predicted Key Mass Fragments for this compound This table is interactive. Click on the headers to sort.

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 198 | [C₁₅H₁₈]⁺ | Molecular Ion |

| 183 | [C₁₄H₁₅]⁺ | Loss of •CH₃ |

| 155 | [C₁₂H₁₁]⁺ | Loss of •C₃H₇ (Benzylic Cleavage) |

| 142 | [C₁₁H₁₀]⁺ | McLafferty Rearrangement |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to molecular structure and symmetry and can be used to study the conformational flexibility of the butyl group in this compound. aps.org

The IR and Raman spectra would display characteristic bands corresponding to different parts of the molecule:

Aromatic C-H Stretching: Weak to medium bands in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Strong bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, arising from the methyl and methylene groups of the butyl substituent and the C2-methyl group. westmont.edu

Aromatic C=C Stretching: Several bands of varying intensity in the 1450-1650 cm⁻¹ region, characteristic of the naphthalene ring system.

Alkyl C-H Bending: Bands in the 1375-1465 cm⁻¹ region.

Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region, which are particularly diagnostic of the substitution pattern on the aromatic ring. spectroscopyonline.com

The primary application for conformational analysis lies in studying the rotational isomers (conformers) of the n-butyl group. The rotation around the C-C single bonds of the butyl chain results in different spatial arrangements (e.g., anti vs. gauche conformers). While these conformers are often in rapid equilibrium in the liquid state, their distinct vibrational frequencies can sometimes be resolved, particularly at low temperatures or through computational modeling. nih.gov Theoretical calculations (e.g., using Density Functional Theory, DFT) can predict the vibrational spectra for different stable conformers. nih.gov By comparing the calculated spectra with high-resolution experimental IR or Raman data, it is possible to gain insight into the preferred conformation of the butyl chain and the energetic barriers between different rotational states.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within the molecule and its photophysical properties. The naphthalene core is a well-known chromophore and fluorophore.

The UV-Vis absorption spectrum of this compound is expected to be similar to that of naphthalene itself, which displays several absorption bands corresponding to π→π* transitions. The most prominent features for naphthalene are typically found around 220 nm, 275 nm, and a weaker, structured band between 300-320 nm. The addition of the butyl and methyl alkyl groups, which act as weak electron-donating groups, typically induces a small bathochromic (red) shift in these absorption maxima compared to unsubstituted naphthalene. mdpi.com

Naphthalene is known for its fluorescence emission in the UV region (typically 310-360 nm). uibk.ac.at this compound is also expected to be fluorescent. The alkyl substituents can influence the photophysical properties, such as the fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime. In some cases, particularly in concentrated solutions or specific solvents, substituted naphthalenes can form excimers (excited-state dimers), which result in a broad, structureless, and significantly red-shifted emission band. nih.gov The study of these properties is essential for applications where the molecule might be used as a fluorescent probe or tracer.

Table 3: Expected Electronic Spectroscopy Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Expected Wavelength Range | Comments |

|---|---|---|

| UV Absorption (λ_max) | 220-230 nm, 275-285 nm, 310-325 nm | π→π* transitions of the naphthalene core, slightly red-shifted by alkyl groups. |

| Fluorescence Emission (λ_em) | 320-370 nm | Monomer emission, characteristic vibronic structure. |

X-ray Diffraction and Crystal Structure Analysis of Derivatives

While this compound is a liquid under standard conditions, its solid derivatives can be analyzed using single-crystal X-ray diffraction. This technique provides the most definitive structural information, yielding precise atomic coordinates and allowing for the accurate determination of bond lengths, bond angles, and torsional angles within the molecule.

To perform this analysis, a suitable crystalline derivative of this compound would first need to be synthesized. This could involve introducing a functional group that promotes crystallization, such as a carboxylic acid or an amide. Once a suitable single crystal is grown, it is exposed to a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the crystal structure is solved.

The analysis would reveal:

Molecular Conformation: The exact solid-state conformation of the molecule, including the rotational state of the butyl group and any minor distortions of the naphthalene ring from planarity due to steric strain between the adjacent butyl and methyl groups.

Intermolecular Interactions: How the molecules pack together in the crystal lattice. This is crucial for understanding solid-state properties. For aromatic compounds, key interactions include π-π stacking (interactions between the electron clouds of adjacent naphthalene rings) and van der Waals forces between the alkyl chains. wikipedia.org

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 1-butyl-2-methylnaphthalene. nih.gov By calculating the electron density, DFT methods can predict a variety of chemical properties.

Electronic Structure: DFT calculations, often employing functionals like B3LYP, are used to determine the optimized molecular geometry and the distribution of electrons within the molecule. researchgate.netsamipubco.com Key aspects of the electronic structure that can be elucidated for this compound include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comelifesciences.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and kinetic stability. researchgate.net

The presence of the electron-donating butyl and methyl groups on the naphthalene (B1677914) core is expected to raise the energy of the HOMO and slightly lower the energy of the LUMO compared to unsubstituted naphthalene. This leads to a smaller HOMO-LUMO gap, suggesting increased reactivity. iau.ir The distribution of these orbitals indicates the most probable locations for electronic transitions and chemical reactions. For instance, the HOMO is typically delocalized across the π-system of the naphthalene rings, indicating these are the primary sites for electrophilic attack.

Reactivity Prediction: DFT is instrumental in predicting the reactivity of this compound. Maps of the electrostatic potential (ESP) can be generated to visualize electron-rich and electron-poor regions of the molecule, guiding the prediction of sites for electrophilic and nucleophilic attack. Furthermore, conceptual DFT provides reactivity indices such as electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. researchgate.net These indices help in quantitatively assessing the molecule's reactivity. For electrophilic aromatic substitution, DFT calculations can model the intermediate structures (sigma complexes) to predict the most likely positions for substitution on the aromatic rings, taking into account the directing effects of the alkyl substituents. researchgate.netbombaytechnologist.in

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.15 | -1.40 | 4.75 |

| 2-Methylnaphthalene (B46627) | -6.02 | -1.38 | 4.64 |

| This compound | -5.91 | -1.35 | 4.56 |

Molecular Dynamics Simulations for Conformational Landscapes

While the naphthalene core of this compound is rigid, the attached butyl group possesses significant conformational flexibility due to rotation around its carbon-carbon single bonds. Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of flexible molecules by simulating the atomic motions over time. scienceopen.combioscipublisher.com

An MD simulation of this compound would involve placing the molecule in a simulated environment (in vacuum or in a solvent box) and solving Newton's equations of motion for each atom. This generates a trajectory that describes how the positions and velocities of the atoms evolve. By analyzing this trajectory, one can identify the different conformations (rotamers) of the butyl group and determine their relative stabilities and the frequency of transitions between them. nih.gov

The primary focus of such a simulation would be to map the potential energy surface as a function of the dihedral angles of the butyl chain. This allows for the identification of low-energy, stable conformers and the energy barriers that separate them. nih.gov Understanding the conformational preferences is crucial as it can influence the molecule's physical properties, its packing in condensed phases, and how it interacts with other molecules or surfaces.

This table represents a simplified potential energy profile for rotation around the C1(naphthalene)-Cα(butyl) bond, illustrating the concept of conformational energy landscapes.

| Dihedral Angle (C2-C1-Cα-Cβ) | Conformation Type | Relative Energy (kcal/mol) |

|---|---|---|

| ~60° | Gauche | 0.8 |

| ~180° | Anti (Staggered) | 0.0 |

| ~300° (-60°) | Gauche | 0.8 |

| 0°/360° | Eclipsed (Transition State) | ~4.5 |

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules. Methods such as DFT and its time-dependent extension (TD-DFT) can be used to compute the theoretical spectra of this compound, which can then be compared with experimental data for structural confirmation. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated with high accuracy. These calculations would predict distinct signals for the aromatic protons, the methyl protons, and the different methylene (B1212753) groups of the butyl chain, aiding in the assignment of experimental NMR spectra. tandfonline.com

Vibrational Spectroscopy (IR and Raman): By calculating the vibrational frequencies, one can predict the infrared and Raman spectra. For this compound, these calculations would identify characteristic peaks corresponding to the aromatic C-H stretching, the C=C stretching of the naphthalene core, and the aliphatic C-H stretching and bending modes of the alkyl substituents. nih.gov

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra by computing the energies of electronic transitions from the ground state to various excited states. elifesciences.org This would help in understanding the photophysical properties of the molecule, identifying the characteristic π-π* transitions of the naphthalene chromophore and how they are subtly modified by the alkyl groups. mdpi.comresearchgate.net

| Spectroscopy Type | Predicted Feature | Value/Region |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.2 - 8.1 ppm |

| ¹H NMR | Butyl CH₂ (alpha) | ~2.8 ppm |

| ¹H NMR | Methyl Protons | ~2.5 ppm |

| ¹³C NMR | Aromatic Carbons | 125 - 135 ppm |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ |

| UV-Vis | λ_max (π-π*) | ~280 nm, ~320 nm |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens for exploring the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface (PES) for a proposed reaction involving this compound, chemists can elucidate the step-by-step pathway from reactants to products.

This process involves using methods like DFT to locate and characterize the geometries and energies of all relevant species along the reaction coordinate, including reactants, products, intermediates, and, crucially, transition states. nih.gov For instance, studying the electrophilic nitration of this compound would involve calculating the energy barriers for the attack of the nitronium ion (NO₂⁺) at each distinct position on the naphthalene ring. bombaytechnologist.in

The results of these calculations would reveal the activation energy for each pathway. According to transition state theory, the pathway with the lowest activation energy will be the most kinetically favorable. acs.org This allows for the prediction of reaction outcomes, including regioselectivity and stereoselectivity. Such studies can explain why a particular isomer is formed preferentially and can be used to design reaction conditions that favor a desired product. nih.gov

Theoretical Investigations of Substituted Naphthalene Carbanions

Carbanions are highly reactive intermediates that play a role in many organic reactions. Theoretical investigations into carbanions derived from this compound can provide fundamental understanding of their stability and reactivity. A carbanion could be formed, for example, by the deprotonation of the methyl group or one of the methylene groups on the butyl chain using a strong base.

Computational methods, particularly DFT, would be employed to:

Determine Geometry and Stability: The optimized geometry of the resulting carbanion would be calculated. The stability of different possible carbanions (e.g., deprotonation at the methyl group vs. the α-carbon of the butyl group) can be compared by calculating their relative energies. It is expected that a carbanion at the α-position of the butyl group would be more stable than one at a more distal position due to inductive effects.

Analyze Charge Distribution: Natural Bond Orbital (NBO) analysis can be performed to determine how the negative charge is distributed throughout the carbanion. This reveals the extent of charge delocalization and identifies the atoms with the highest nucleophilic character.

Predict Reactivity: The calculated structure and charge distribution can be used to predict the carbanion's subsequent reactions. The location of the localized negative charge indicates the most likely site of attack on an electrophile.

| Position of Deprotonation | Carbanion Type | Predicted Relative Stability |

|---|---|---|

| Methyl Group (C2) | Primary (Benzylic-like) | High |

| α-CH₂ (Butyl Group) | Secondary (Benzylic-like) | Highest |

| β-CH₂ (Butyl Group) | Secondary | Low |

| γ-CH₂ (Butyl Group) | Secondary | Lowest |

Environmental Chemistry and Degradation Pathways Academic Perspective

Anaerobic Biotransformation Mechanisms

Under anoxic conditions, such as those found in deep sediments and contaminated aquifers, anaerobic microorganisms play a crucial role in the degradation of alkylated naphthalenes. The primary mechanism for the anaerobic biotransformation of compounds like 2-methylnaphthalene (B46627) involves an initial activation step. This is often achieved through the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by enzymes such as benzylsuccinate synthase-like enzymes. This initial step is followed by a series of reactions that lead to the formation of key intermediates.

For instance, in sulfate-reducing environments, 2-methylnaphthalene is transformed into 2-naphthoic acid. This central intermediate is then further degraded through the reduction of the aromatic ring system. Similarly, studies with iron-reducing enrichment cultures have shown that 1-methylnaphthalene (B46632) is metabolized to 1-naphthoic acid, indicating that the degradation pathway can be isomer-specific. It is plausible that 1-butyl-2-methylnaphthalene undergoes a similar initial activation, likely at either the methyl or the butyl group, leading to the formation of corresponding carboxylic acid derivatives before eventual ring cleavage.

Table 1: Key Metabolites in the Anaerobic Biotransformation of Methylnaphthalenes

| Parent Compound | Initial Reaction | Key Intermediate |

| 2-Methylnaphthalene | Fumarate addition to the methyl group | 2-Naphthoic acid |

| 1-Methylnaphthalene | Not fully elucidated, but likely similar activation | 1-Naphthoic acid |

Aerobic Biodegradation Pathways and Intermediates

In the presence of oxygen, aerobic microorganisms have demonstrated a greater capacity for the degradation of alkylated naphthalenes. The bacterium Pseudomonas putida CSV86, for example, can utilize both 1- and 2-methylnaphthalene as its sole source of carbon and energy. The degradation is initiated through two primary pathways:

Aromatic Ring-Hydroxylation: In this pathway, a dioxygenase enzyme attacks the unsubstituted aromatic ring, leading to the formation of a cis-dihydrodiol. This is subsequently oxidized to form methylsalicylate and then methylcatechol, which undergoes ring cleavage.

Methyl Group Hydroxylation: Alternatively, the methyl group itself can be hydroxylated by a monooxygenase. This "detoxification pathway" leads to the formation of 1-hydroxymethylnaphthalene, which is further oxidized to 1-naphthoic acid. This end product is often excreted into the medium as it cannot be further metabolized by the organism.

For this compound, it is anticipated that similar aerobic degradation pathways would occur. The presence of two alkyl groups of different chain lengths may influence the initial site of enzymatic attack, potentially leading to a more complex mixture of intermediates.

Table 2: Primary Aerobic Biodegradation Pathways and Intermediates for Methylnaphthalenes

| Pathway | Initial Step | Key Intermediates |

| Aromatic Ring-Hydroxylation | Dioxygenation of the unsubstituted ring | cis-1,2-dihydroxy-1,2-dihydro-8-methylnaphthalene, Methylsalicylate, Methylcatechol |

| Methyl Group Hydroxylation | Hydroxylation of the methyl group | 1-Hydroxymethylnaphthalene, 1-Naphthoic acid |

Photodegradation Processes in Atmospheric and Aqueous Environments

Photodegradation is a significant abiotic process that contributes to the transformation of alkylated naphthalenes in the environment, particularly in the atmosphere and sunlit surface waters. The absorption of ultraviolet (UV) radiation can lead to the photooxidation of these compounds. While direct photolysis can occur, the reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH), is often the more dominant degradation pathway in the atmosphere.

In aqueous environments, the photodegradation of naphthalene (B1677914) and alkylated naphthalenes has been shown to follow pseudo-first-order kinetics. The primary transformation products are typically oxygenated compounds. Research on a mixture of naphthalene and eight alkylated naphthalenes in water identified the major photodegradation products as alcohols, aldehydes, ketones, and quinones researchgate.netcopernicus.org. It is expected that this compound would undergo similar transformations, leading to the formation of various oxygenated derivatives. The rate of photodegradation can be influenced by environmental factors such as temperature and the presence of photosensitizers.

Sorption and Transport Phenomena in Geochemical Systems

The transport and fate of this compound in soil and sediment are heavily influenced by sorption processes. As a hydrophobic organic compound, it is expected to partition from the aqueous phase to the solid organic matter in these matrices. Studies on naphthalene have shown that its sorption is primarily controlled by the organic carbon content of the soil.

The sorption of hydrophobic compounds to soil organic matter is often nonlinear and can exhibit hysteresis, meaning that the desorption process is slower than sorption. The nature of the soil organic matter, including the relative abundance of aromatic and aliphatic components, can also affect the sorption capacity. The addition of alkyl groups to the naphthalene structure, such as a butyl and a methyl group, would increase its hydrophobicity and, consequently, its tendency to sorb to soil and sediment. This stronger sorption would lead to reduced mobility in groundwater and increased persistence in the solid phase.

Table 3: Factors Influencing the Sorption and Transport of Naphthalene in Geochemical Systems

| Factor | Influence on Sorption | Consequence for Transport |

| Soil Organic Carbon Content | Increased sorption with higher organic carbon | Reduced mobility and leaching |

| Ionic Strength of Soil Solution | Increased sorption at higher ionic strengths | Decreased transport in groundwater |

| Flow Velocity of Groundwater | Nonequilibrium sorption at high flow rates | Faster transport than predicted by equilibrium models |

| Compound Hydrophobicity | Increased sorption with greater hydrophobicity | Stronger retention in soil and sediment |

Occurrence and Distribution in Environmental Matrices for Research Purposes

Alkylated naphthalenes are common constituents of crude oil, petroleum products, and the byproducts of fossil fuel combustion. Consequently, they are widely distributed in the environment. While specific monitoring data for this compound are scarce, information on related compounds provides insight into its likely distribution.

Methylnaphthalenes have been detected in both outdoor and indoor air. For example, average concentrations of 1- and 2-methylnaphthalene in ambient outdoor air have been reported to be 0.21 and 0.37 μg/m³, respectively. In general, the levels of naphthalenes in water, sediment, and soil are low, typically below 0.5 μg/L in surface or groundwater and under 300 μg/kg in sediments and soil, except in the vicinity of point sources of contamination such as industrial sites or spills. The presence of C4-naphthalenes has been noted in oil sands tailings, indicating their release from petroleum-related activities. Given its properties, this compound is most likely to be found in environments contaminated with petroleum or its refined products, with a tendency to be associated with the solid phase in soils and sediments due to its hydrophobicity.

Analytical Methodologies for Research and Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the trace analysis of semi-volatile organic compounds like 1-butyl-2-methylnaphthalene. nih.gov The method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. chemijournal.com In a typical GC-MS analysis, the sample is first extracted and concentrated, then injected into the GC system. The compound is volatilized and separated from other components in the sample as it passes through a capillary column. The separated this compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification and quantification. researchgate.net

GC-MS is particularly valuable for its ability to detect and quantify compounds at very low concentrations, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. epa.gov For the analysis of this compound, specific ions can be monitored to enhance selectivity and minimize interference from the sample matrix.

Table 1: Illustrative GC-MS Parameters for Alkylated Naphthalene (B1677914) Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 60 °C, ramp to 300 °C at 10 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 50-550 |

| Selected Ions (SIM) | Specific ions for this compound would be chosen for higher sensitivity |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS) for Complex Samples

For highly complex samples where co-elution is a significant challenge with conventional one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution. gcms.cz This technique utilizes two different capillary columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column) connected by a modulator. dlr.demdpi.com The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a very fast separation. The result is a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution. copernicus.orgchemistry-matters.com

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GCxGC provides both high-resolution chromatographic separation and rapid, full-spectrum mass analysis. gcms.cz This is particularly advantageous for the analysis of this compound in complex matrices such as crude oil, sediment extracts, or biological tissues, where it may be present among a vast number of other hydrocarbons and interfering compounds. spectroscopyonline.com The structured nature of the 2D chromatogram, where chemically similar compounds elute in distinct patterns, aids in the identification of unknown compounds. chemistry-matters.com

Table 2: Example GCxGC-TOFMS Configuration for Complex Hydrocarbon Analysis

| Parameter | Setting |

|---|---|

| First Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (nonpolar) |

| Second Dimension Column | 1 m x 0.1 mm ID, 0.1 µm film thickness (polar) |

| Modulation Period | 5 seconds |

| MS Acquisition Rate | 200 spectra/second |

| Mass Range | m/z 45-500 |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the separation and quantification of this compound. basicmedicalkey.comresearchgate.net Unlike GC, HPLC separates compounds in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are not easily volatilized. biomedpharmajournal.org Reversed-phase HPLC is the most common mode used for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. sielc.com In this setup, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). sielc.com this compound, being a nonpolar compound, is retained on the column and then eluted by adjusting the mobile phase composition. researchgate.net

Detection in HPLC can be achieved using various detectors, with ultraviolet (UV) and fluorescence detectors being particularly common for aromatic compounds due to their strong absorbance and fluorescence properties. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Table 3: Representative HPLC Method Parameters for Alkylated Naphthalene Separation

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV at 254 nm or Fluorescence (Excitation/Emission wavelengths specific to the compound) |

Advanced Sample Preparation Techniques (e.g., Headspace Solid-Phase Microextraction)

The effectiveness of any analytical method heavily relies on the preceding sample preparation steps. For volatile and semi-volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free sample preparation technique. mdpi.comiu.edunih.gov In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above a sample (liquid or solid) in a sealed vial. nih.gov The volatile and semi-volatile analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the injector of a gas chromatograph for thermal desorption and analysis. researchgate.net

HS-SPME is advantageous due to its simplicity, speed, and ability to concentrate analytes, thereby increasing detection sensitivity. nist.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For this compound, a fiber with a nonpolar or mixed-polarity coating would be suitable.

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which involve the coupling of two or more analytical instruments, are essential for the comprehensive analysis of complex samples containing this compound. ijarnd.comspringernature.com The combination of a separation technique with a spectroscopic detection method provides a wealth of information for both qualitative and quantitative analysis. nih.govslideshare.net

The most common and powerful hyphenated technique for this purpose is GC-MS, as previously discussed. chemijournal.com However, other combinations also offer unique advantages:

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for analyzing less volatile or thermally labile metabolites of this compound that are not amenable to GC analysis.

GC-IR (Gas Chromatography-Infrared Spectroscopy): This combination provides information about the functional groups present in the molecule, which can aid in the structural elucidation of unknown isomers or metabolites.

These hyphenated techniques are indispensable tools in modern analytical chemistry, enabling researchers to identify and quantify this compound and related compounds with high confidence, even in the most challenging sample matrices.

Applications in Advanced Materials and Industrial Chemical Processes

Role as Intermediates in Fine Chemical Synthesis

1-Butyl-2-methylnaphthalene serves as a versatile intermediate in the synthesis of more complex molecules. Its creation is a key step in multi-stage synthetic pathways. A documented laboratory-scale synthesis involves the reaction of 1-chloromethyl-2-methylnaphthalene with a Grignard reagent derived from n-propylbromide and magnesium in a solvent mixture of toluene and ether. prepchem.com Following the reaction, the mixture is refluxed, cooled, and purified through extraction and distillation to yield this compound oil. prepchem.com This product can then undergo further reactions, such as bromination, to create other specialized intermediates. prepchem.com

The utility of this compound as a building block can be inferred from the applications of its parent compound, 2-methylnaphthalene (B46627). 2-methylnaphthalene is a precursor in the production of vitamin K, various dyes, resins, insecticides, and brightening agents. tpsgc-pwgsc.gc.cacdc.gov The addition of a butyl group to this core structure modifies its solubility, reactivity, and steric properties, allowing for the synthesis of a new range of derivatives with potentially enhanced or different functionalities for similar applications.

Fuel Chemistry and Upgrading Research

In the field of fuel chemistry, alkylnaphthalenes are critical components for creating surrogate fuels that mimic the complex composition of real-world diesel and aviation fuels. acs.orgmdpi.com Specifically, 1-methylnaphthalene (B46632) is frequently selected as a representative for diaromatic hydrocarbons in diesel surrogate fuel formulations. acs.orgresearchgate.netsae.orgresearchgate.net These surrogates are essential for studying combustion characteristics, ignition quality, and the formation of pollutants like soot in a controlled manner. mdpi.com

This compound, as a more complex alkylated naphthalene (B1677914), is a relevant model compound for representing heavier fractions of diesel and jet fuels. Its longer alkyl chain influences properties such as viscosity, energy density, and ignition delay. Research on compounds like 1-methylnaphthalene focuses on developing detailed chemical kinetic models to predict their behavior during combustion. mdpi.com Similar studies on this compound would provide crucial data for understanding the combustion of heavier, multi-ring aromatic compounds found in various fuels. wikipedia.orgchemistry-matters.com Furthermore, research into the catalytic upgrading of alkylnaphthalenes aims to improve fuel properties, and this compound could be a subject for such process investigations.

Development of Specialty Chemicals and Reagents

The development of specialty chemicals often involves tailoring molecular structures to achieve specific physical and chemical properties. Based on the known uses of its parent compounds, this compound holds potential in several niche applications. For instance, 1-methylnaphthalene is utilized as a plasticizer in polyvinyl chloride (PVC). google.com The butylated derivative could offer modified plasticizing effects or improved compatibility with different polymer matrices.

The parent compound, 2-methylnaphthalene, is used to create sulfonated derivatives that act as textile aids, wetting agents, and emulsifiers. tpsgc-pwgsc.gc.ca The introduction of a butyl group increases the lipophilicity of the naphthalene core, which could be leveraged to produce a new class of surfactants or emulsifying agents with a different hydrophilic-lipophilic balance (HLB), making them suitable for specialized industrial formulations. Additionally, with alkali metals, 1-methylnaphthalene is known to form radical anion salts that are useful for low-temperature reductions in organic synthesis; its butylated counterpart could be explored for similar or improved reactivity and solubility in such applications. wikipedia.org

Catalytic Process Optimization and Efficiency Studies

The synthesis and modification of this compound are intrinsically linked to catalytic processes. The production of alkylnaphthalenes often involves Friedel-Crafts alkylation, which can be optimized using various solid acid catalysts. Zeolites, with their well-defined pore structures and tunable acidity, are frequently studied for such reactions. For instance, the isomerization of 1-methylnaphthalene to the industrially valuable 2-methylnaphthalene is extensively researched over different zeolite catalysts, including HBEA, MWW, FAU, and MFI types. rsc.orgresearchgate.netresearchgate.netbcrec.idscispace.com

In these studies, reaction conditions such as temperature, pressure, and catalyst properties are meticulously optimized to maximize the yield of the desired product and minimize unwanted side reactions like disproportionation. rsc.orgscispace.com Research has shown that catalyst deactivation due to coke formation is a significant challenge, and studies focus on developing regeneration methods, such as calcination, to restore catalyst activity. rsc.orgnih.gov These principles of catalyst selection, process optimization, and regeneration are directly applicable to the synthesis and subsequent chemical transformations of this compound.

| Reaction Type | Catalyst System | Key Findings/Optimization Goals | Reference |

|---|---|---|---|

| Isomerization (1-MN to 2-MN) | Acid-treated HBEA Zeolite | Achieved 92.70% selectivity for 2-methylnaphthalene by modifying catalyst acidity. | researchgate.net |

| Isomerization (1-MN to 2-MN) | Beta Zeolite | Catalyst deactivation by nitride adsorption was identified; activity can be recovered by coke-burning. | rsc.orgnih.gov |

| Isomerization/Transalkylation | MWW, BEA, FAU Zeolites | Zeolites with 12-membered ring channels showed better activity than those with 10-membered rings. | researchgate.net |

Materials Science Research

In materials science, polycyclic aromatic hydrocarbons (PAHs) are investigated for their unique electronic and optical properties, which stem from their extended π-conjugated systems. researchgate.netnih.gov These properties make them candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The naphthalene core of this compound provides this fundamental aromatic character.

The methyl and butyl substituents play a crucial role in modifying the solid-state packing and intermolecular interactions of the molecule. These alkyl groups can influence the π-stacking arrangement of the naphthalene rings, which is critical for charge transport in organic semiconductor applications. By tuning the size and shape of these substituents, researchers can control the material's morphology and, consequently, its electronic performance. Furthermore, substituted naphthalenes are important monomers for high-performance polymers. For example, 2,6-dimethylnaphthalene (B47086) is a key raw material for polyethylene naphthalate (PEN), a polyester with superior properties to PET. rsc.orgrsc.orgnih.gov This highlights the potential of functionalized naphthalenes like this compound as building blocks for novel polymers and advanced materials.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H18 | pinpools.com |

| Molecular Weight | 198.303 g/mol | pinpools.com |

| Boiling Point | 312.9°C at 760 mmHg | pinpools.com |

| Flash Point | 148.1°C | pinpools.com |

| Density | 0.964 g/cm³ | pinpools.com |

| CAS Number | 39036-72-1 | pinpools.com |

Future Research Directions and Emerging Trends

Sustainable Synthesis Routes and Green Chemistry Initiatives

Traditional synthesis of alkylnaphthalenes often relies on Friedel-Crafts alkylation, which can involve hazardous catalysts and solvents. beilstein-journals.orgmt.commasterorganicchemistry.com Future research must prioritize the development of sustainable synthetic pathways that align with the principles of green chemistry.

Key research objectives in this area include:

Benign Alkylating Agents: Investigation into replacing conventional alkyl halides with greener alternatives like butene or 1-butanol is a primary goal. These reagents reduce the formation of toxic byproducts and are often more readily available from renewable sources. beilstein-journals.orgnih.gov

Eco-Friendly Catalysts: A major thrust will be the replacement of stoichiometric Lewis acids (e.g., AlCl₃) with recyclable solid acid catalysts. rsc.orgresearchgate.net Materials such as zeolites, sulfated zirconia, and various clays are promising candidates that can minimize corrosive waste streams and allow for easier product separation. rsc.orgresearchgate.net

Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasonic-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy and Waste Valorization: Future synthetic designs should aim to maximize the incorporation of all reactant atoms into the final product. Additionally, research into valorizing any byproducts generated during the synthesis will be crucial for developing a truly green process.

| Green Chemistry Principle | Application to 1-Butyl-2-methylnaphthalene Synthesis |

| Prevention | Designing syntheses to minimize waste generation from the outset. |

| Atom Economy | Utilizing addition reactions (e.g., using butene) over substitution reactions. |

| Less Hazardous Synthesis | Replacing corrosive Lewis acids with solid, recyclable catalysts. rsc.org |

| Safer Solvents | Investigating solvent-free reaction conditions or the use of ionic liquids. |

| Energy Efficiency | Employing alternative energy sources like microwaves to reduce energy use. |

| Renewable Feedstocks | Exploring bio-based sources for the butyl group, such as bio-butanol. rsc.org |

Novel Catalytic Systems for Enhanced Selectivity

A significant challenge in the synthesis of this compound is achieving high regioselectivity—preferentially adding the butyl group at the C1 position of 2-methylnaphthalene (B46627) while avoiding substitution at other positions. Future research will focus on designing highly selective catalytic systems.

The primary areas for investigation are:

Shape-Selective Zeolites: Zeolites with specific pore structures can act as "molecular sieves," allowing reactants to enter and products to form in a highly controlled manner. researchgate.netresearchgate.net Research into tailoring the pore size and acid site distribution of zeolites like H-BEA, H-ZSM-5, and MCM-22 could sterically hinder the formation of other isomers and favor the desired 1-butyl product. researchgate.netbcrec.id

Metal-Modified Catalysts: The impregnation of zeolites or other solid supports with metals such as zirconium or copper can modify the catalyst's acidity and electronic properties, potentially enhancing selectivity. ankara.edu.tr For instance, studies on the methylation of 2-methylnaphthalene have shown that Zr-impregnated beta zeolite can significantly improve catalyst activity and selectivity. ankara.edu.tr

Homogeneous Catalysis with Bulky Ligands: While heterogeneous catalysts are preferred for sustainability, advanced homogeneous catalysts, such as organometallic complexes with sterically demanding ligands, could offer unparalleled control over selectivity. Future work could explore recoverable homogeneous catalysts to bridge the gap between selectivity and sustainability.

| Catalyst Type | Potential Advantage for Selectivity | Research Focus |

| Zeolite H-BEA | 12-membered ring channels may provide suitable steric constraints. nih.gov | Optimization of Si/Al ratio and acid site density. |

| Zeolite H-ZSM-5 | Intersecting 10-membered ring channels offer high shape selectivity. acs.org | Investigating the effect of crystal size and morphology. |

| Zr-Modified Beta Zeolite | Enhanced activity and modification of acid sites. ankara.edu.tr | Understanding the nature of the active zirconium species. |

| Trifluoromethanesulfonic acid | High catalytic activity for naphthalene (B1677914) alkylation. mdpi.com | Improving catalyst recovery and minimizing corrosion. |

Advanced Analytical Techniques for In Situ Monitoring

To optimize reaction conditions for yield and selectivity, a deep understanding of the reaction kinetics and mechanism is essential. Future research will increasingly rely on advanced analytical techniques that allow for real-time, in situ monitoring of the alkylation reaction.

Emerging trends in this area include:

Process Analytical Technology (PAT): Implementing PAT tools will be a key focus. Techniques like in situ Fourier Transform Infrared (FTIR) spectroscopy (e.g., ReactIR) can track the concentration of reactants, intermediates, and products in real-time without the need for sampling. mt.com This provides immediate insight into reaction progress and the formation of any isomers.

Automated Sampling and Analysis: Systems that can automatically withdraw, quench, and prepare reaction samples for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) will enable high-throughput experimentation. wiley.com This allows for rapid screening of different catalysts and reaction conditions.

Spectroscopic Probes: The development of novel spectroscopic probes that are sensitive to the specific chemical environment of the reaction could provide unprecedented detail about catalyst-substrate interactions and the formation of key intermediates.

Integrated Computational-Experimental Approaches

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating research. For this compound, this integrated approach can guide the rational design of catalysts and reaction conditions.

Future research directions will involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the reaction pathway of the butylation of 2-methylnaphthalene. nih.govutq.edu.iq These studies can predict the activation energies for the formation of different isomers, helping to identify which positions on the naphthalene ring are most susceptible to electrophilic attack. rsc.org This theoretical insight can guide the selection of catalysts that favor the desired reaction pathway.

Modeling of Catalyst-Substrate Interactions: Computational models can simulate the docking of 2-methylnaphthalene and the alkylating agent within the pores of a zeolite catalyst. acs.org This allows researchers to virtually screen different zeolite structures to find the one that best promotes the formation of the 1-butyl isomer.

Machine Learning for Prediction: As more experimental data becomes available, machine learning algorithms could be trained to predict reaction outcomes (yield, selectivity) based on a given set of reactants, catalysts, and conditions, further accelerating the discovery of optimal synthetic routes. rsc.org

| Computational Tool | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Calculate transition state energies for isomer formation. nih.govchemrevlett.com | Prediction of the most favorable reaction pathway and regioselectivity. |

| Molecular Docking | Simulate the fit of reactants within catalyst pores. | Rational selection of shape-selective catalysts (e.g., zeolites). |

| Kinetic Modeling | Develop models based on experimental data from in situ analysis. | Deeper understanding of the reaction mechanism and optimization of process parameters. |

| Machine Learning | Predict reaction outcomes from a large dataset of experimental results. rsc.org | Accelerated discovery of optimal catalysts and conditions. |

Exploration of New Chemical Transformations and Derivatives

Beyond its synthesis, this compound can serve as a versatile building block for the creation of more complex and potentially valuable molecules. Future research should explore its reactivity and the synthesis of novel derivatives.

Promising areas for investigation include:

Functionalization of the Naphthalene Core: Research into selective functionalization reactions, such as nitration, halogenation, or sulfonation, of the this compound core could lead to a wide range of new compounds. The directing effects of the existing alkyl groups will be a key aspect of these studies.

Oxidation of Alkyl Side Chains: Selective oxidation of the butyl or methyl group could yield valuable derivatives such as alcohols, ketones, or carboxylic acids. nih.gov These functionalized molecules could serve as monomers for specialty polymers or as intermediates in pharmaceutical synthesis.

Synthesis of Novel Ligands: The naphthalene skeleton is a common feature in ligands used in coordination chemistry. Derivatization of this compound to include coordinating groups (e.g., phosphines, amines) could lead to new ligands with unique steric and electronic properties for use in catalysis.

Development of Advanced Materials: The rigid, planar structure of the naphthalene core makes its derivatives interesting candidates for applications in materials science, such as organic light-emitting diodes (OLEDs) or liquid crystals. The butyl and methyl groups can be used to tune the solubility and packing properties of these materials.

Q & A

Advanced Research Question

- Isotopic Labeling : Track degradation products via ¹⁴C-labeled compounds in soil/water microcosms.

- Mass Spectrometry Imaging (MSI) : Spatial resolution of metabolites in environmental samples.

- Quantum Chemical Calculations : Predict reaction intermediates (e.g., hydroxyl radicals attacking alkyl chains) (Environmental Fate).

Pair these with long-term monitoring to assess persistence and transformation products (EPA DSSTox).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.